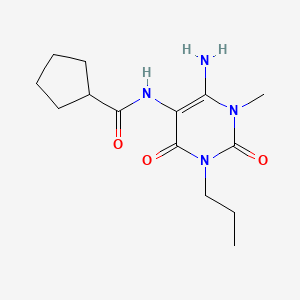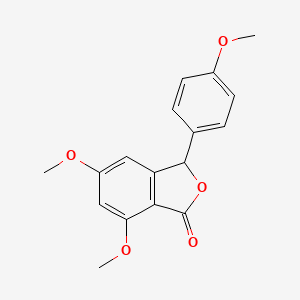
5,6-Desmethylenedioxy-5-methoxyaglalactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Desmethylenedioxy-5-methoxyaglalactone is a natural compound isolated from the leaves and twigs of Aglaia ponapensis. It belongs to the class of phenolic compounds and has a molecular formula of C₁₇H₁₆O₅ with a molecular weight of 300.30 g/mol . This compound has shown significant biological activities, including cytotoxicity against small cell lung cancer (NCI-H187) cell line and antimycobacterial activity against Mycobacterium tuberculosis H(37)Ra .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Desmethylenedioxy-5-methoxyaglalactone involves several steps, starting from the appropriate phenolic precursors. The key steps typically include:
Formation of the isobenzofuranone core: This involves the cyclization of a suitable phenolic precursor under acidic or basic conditions.
Methoxylation: Introduction of methoxy groups at specific positions on the aromatic ring using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources like Aglaia ponapensis or synthetic routes optimized for high yield and purity. The extraction process typically involves:
Solvent Extraction: Using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, or acetone to extract the compound from plant material.
Concentration and Purification: Concentrating the extract and purifying the compound using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Desmethylenedioxy-5-methoxyaglalactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones or other oxidized derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .
Applications De Recherche Scientifique
5,6-Desmethylenedioxy-5-methoxyaglalactone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its cytotoxic effects on cancer cell lines and its antimycobacterial activity.
Medicine: Potential therapeutic applications due to its biological activities, including anticancer and antimicrobial properties.
Industry: Used in the development of new pharmaceuticals and as a bioactive compound in various formulations
Mécanisme D'action
The mechanism of action of 5,6-Desmethylenedioxy-5-methoxyaglalactone involves its interaction with molecular targets and pathways:
Cytotoxicity: The compound exerts cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
Antimycobacterial Activity: It inhibits the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Desmethylenedioxy-5-methoxyaglalactone: Unique due to its specific methoxy and isobenzofuranone structure.
Coumestrol: Another phenolic compound with similar biological activities but different structural features.
Trans-3-Hydroxycinnamic Acid: Shares some chemical properties but differs in its biological activities and applications.
Uniqueness
This compound stands out due to its potent cytotoxic and antimycobacterial activities, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
IUPAC Name |
5,7-dimethoxy-3-(4-methoxyphenyl)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-11-6-4-10(5-7-11)16-13-8-12(20-2)9-14(21-3)15(13)17(18)22-16/h4-9,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGUFTHOYVRQDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=CC(=C3)OC)OC)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659060 |
Source


|
| Record name | 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922169-96-8 |
Source


|
| Record name | 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Procaine hydrochloride, [3,5-3H]](/img/structure/B593558.png)
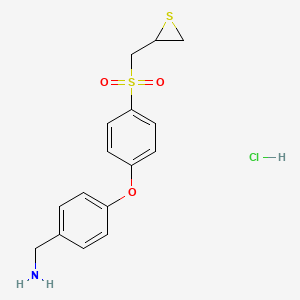
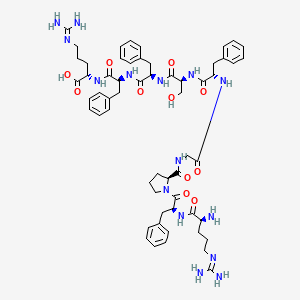
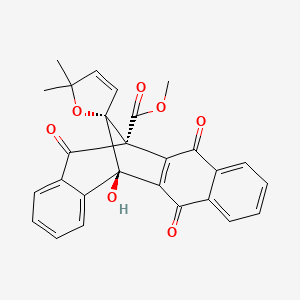


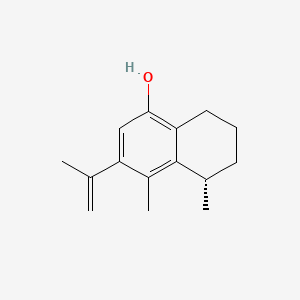
![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)
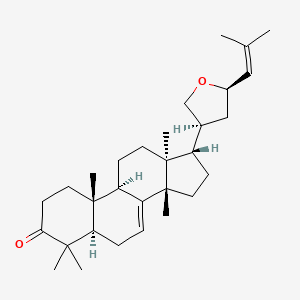
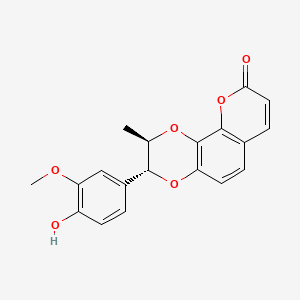
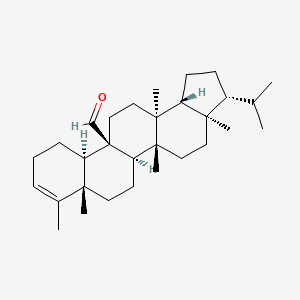
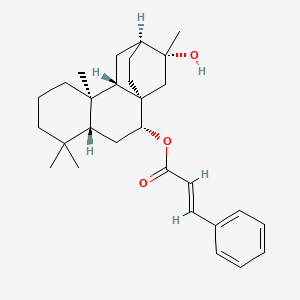
![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)
